Methyl 1-methyl-1H-imidazole-5-carboxylate

Description

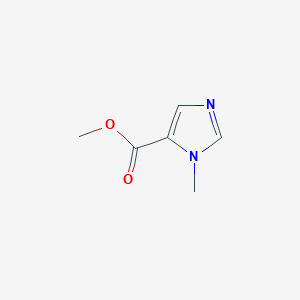

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDPLDCXQNEMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371686 | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-20-2 | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 1-methyl-1H-imidazole-5-carboxylate

The synthesis of this compound can be accomplished through various pathways, including sequential multi-step procedures and more streamlined one-pot protocols.

Multi-Step Synthesis Strategies from Precursors

A common and logical multi-step approach to this compound involves a two-stage process: the initial synthesis of the unmethylated imidazole (B134444) ring followed by a selective N-methylation.

Step 1: Synthesis of Methyl 1H-imidazole-5-carboxylate The precursor, Methyl 1H-imidazole-5-carboxylate, is typically prepared via the esterification of 1H-imidazole-5-carboxylic acid. This reaction is generally carried out by treating the carboxylic acid with methanol (B129727) under acidic conditions. nbinno.com The acid catalyst facilitates the protonation of the carboxyl group, enhancing its electrophilicity for nucleophilic attack by methanol.

Step 2: N-Alkylation The second step involves the selective methylation of the nitrogen atom at the 1-position of the imidazole ring. This is a standard N-alkylation reaction where Methyl 1H-imidazole-5-carboxylate is treated with a methylating agent. eurekaselect.com Common reagents for this transformation include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen, creating an imidazolate anion that acts as a nucleophile, attacking the methylating agent to form the final product. reddit.com

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | 1H-imidazole-5-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl 1H-imidazole-5-carboxylate | nbinno.com |

| 2 | Methyl 1H-imidazole-5-carboxylate | Methyl iodide (CH₃I), K₂CO₃, Acetone (reflux) | This compound | reddit.com |

One-Pot Reaction Protocols and Their Mechanistic Implications

One-pot syntheses offer an efficient alternative by combining multiple reaction steps without isolating intermediates, saving time and resources. The construction of the 1-methyl-imidazole-5-carboxylate core can be envisioned through a multicomponent reaction (MCR), a strategy well-established for synthesizing polysubstituted imidazoles. acs.org

A relevant approach is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine. wikipedia.org To adapt this for this compound, the reactants would be a glyoxal (B1671930) derivative, formaldehyde, and methylamine.

Mechanistic Implications: The reaction mechanism is believed to proceed in two main stages. wikipedia.org

Diimine Formation : The 1,2-dicarbonyl compound condenses with two equivalents of the amine (methylamine in this case) to form a diimine intermediate.

Cyclization : This diimine intermediate then condenses with the aldehyde (formaldehyde). A subsequent dehydration and aromatization step yields the final substituted imidazole ring. acs.org

The use of a primary amine (methylamine) directly incorporates the required N-methyl group at the 1-position of the imidazole ring in a single synthetic operation. wikipedia.org Various modifications of this reaction exist, including the use of microwave irradiation to accelerate the reaction rate. researchgate.netderpharmachemica.com

| Reactant 1 (Dicarbonyl) | Reactant 2 (Aldehyde) | Reactant 3 (Amine Source) | Key Features | Ref. |

| Glyoxal derivative | Formaldehyde | Methylamine | Forms N-substituted imidazoles directly. | wikipedia.org |

| Benzil (B1666583) | Various Aldehydes | Primary Amines / NH₄OAc | Applicable for synthesizing 1,2,4,5-tetrasubstituted imidazoles. | acs.org |

Catalytic Approaches in Imidazole Carboxylate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of imidazole synthesis. Various catalysts have been employed in one-pot multicomponent reactions to produce substituted imidazoles. nih.gov

Lewis Acid Catalysis : Lewis acids such as zirconium tetrachloride (ZrCl₄) and ytterbium triflate (Yb(OTf)₃) have been used to catalyze the condensation steps in imidazole synthesis. They activate the carbonyl groups of the aldehyde and dicarbonyl compound, making them more susceptible to nucleophilic attack by the amine.

Copper Catalysis : Copper(I) iodide (CuI) has been shown to be an effective catalyst for the synthesis of trisubstituted imidazoles from benzoin (B196080) or benzil, aldehydes, and ammonium (B1175870) acetate. nih.gov The copper catalyst is believed to facilitate both the oxidation of benzoin to benzil (if used as a precursor) and the subsequent condensation and cyclization steps.

Heterogeneous Catalysis : Solid-supported catalysts like FeCl₃/SiO₂ offer advantages in terms of easy separation and recyclability. nih.gov These catalysts provide an acidic surface that promotes the necessary condensation reactions for the formation of the imidazole ring under solvent-free conditions.

Organocatalysis : Imidazole itself can act as an organocatalyst in certain multicomponent reactions, highlighting the autocatalytic potential within this class of heterocycles. rsc.org

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers two primary sites for further chemical modification: the second nitrogen atom (N-3) of the imidazole ring and the methyl ester group.

Alkylation Reactions, Including N-Alkylation and O-Alkylation

As the N-1 position is already occupied by a methyl group, further N-alkylation occurs at the N-3 position. This reaction, known as quaternization, converts the neutral imidazole into a positively charged imidazolium (B1220033) salt. researchgate.net O-alkylation is not applicable to this molecule as it lacks a hydroxyl group.

Quaternization: The reaction involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. google.com This results in the formation of a 1,3-dialkylimidazolium salt, a class of compounds widely used as ionic liquids. researchgate.net The reaction proceeds via a standard Sₙ2 mechanism where the lone pair of electrons on the N-3 nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

| Starting Material | Alkylating Agent | Product Type | Ref. |

| 1-Methylimidazole (B24206) derivative | Methyl Iodide (CH₃I) | 1,3-Dimethylimidazolium salt | nih.gov |

| N-Alkylazole | Alkyl Halide | 1,3-Dialkylimidazolium halide | researchgate.net |

Acylation Reactions and Amide Formation

The methyl ester group at the 5-position is a key functional handle for derivatization, most commonly through conversion to an amide. This transformation, known as amidation, is typically achieved by reacting the ester with a primary or secondary amine. nih.gov

Direct amidation of esters can be challenging and often requires specific conditions to drive the reaction to completion. Several methods have been developed:

Base-Promoted Amidation : Strong bases such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. nih.govresearchgate.net

Catalyst-Free Amidation : The reaction can also be performed under catalyst-free conditions, typically by heating the ester and amine in a solvent like water at elevated temperatures (e.g., 110 °C). nih.gov

Coupling Agent-Mediated Amidation : For more sensitive substrates, coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to activate the corresponding carboxylate (formed by saponification of the ester) for reaction with an amine. organic-chemistry.orgacs.org

The reaction mechanism involves the nucleophilic acyl substitution of the methoxy (B1213986) group (-OCH₃) of the ester by the amine.

| Ester Substrate | Amine | Conditions | Product | Ref. |

| Generic Ester | Primary/Secondary Amine | n-BuLi, THF | N-substituted amide | nih.govresearchgate.net |

| Phenyl Benzoate | Benzylamine | H₂O, 110 °C, 12 h | N-benzylbenzamide | nih.gov |

| Carboxylate Salt | Primary/Secondary Amine | HBTU, Hünig's base | N-substituted amide | organic-chemistry.orgacs.org |

Condensation Reactions and Imine Formation

While direct condensation reactions involving the ester group of this compound are not extensively documented, the closely related precursor, 1,4-dimethyl-imidazole-5-carbaldehyde, serves as a valuable analogue for understanding the reactivity of the imidazole core in such transformations. dergipark.org.tr The aldehyde functionality in this precursor is highly reactive and can be used to synthesize various derivatives through condensation. researchgate.net

Imine formation, a classic condensation reaction, is a key transformation for imidazole aldehydes. For instance, 4-methyl-5-imidazole carbaldehyde can be converted into various benzimidazole (B57391), benzoxazole, and benzothiazole (B30560) derivatives through a two-step reaction sequence that proceeds via an intermediate imine. dergipark.org.tr This highlights the potential of the carbaldehyde group, which can be derived from the carboxylate, to undergo condensation with appropriate nucleophiles. The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of an imine or Schiff base.

The formation of 1H-imidazoles itself often involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia, known as the Radziszewski reaction. researchgate.net This fundamental reaction underscores the role of condensation in building the imidazole ring system.

Reduction and Oxidation Reactions of Functional Groups

The functional groups of this compound, namely the ester and the imidazole ring, are susceptible to reduction and oxidation, enabling further molecular diversification.

Reduction: The ester group at the C-5 position can be reduced to the corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters. This reduction provides a primary alcohol, which is a versatile functional group for subsequent reactions, such as oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

Oxidation: The imidazole ring is generally resistant to oxidation. However, the methyl group attached to the nitrogen atom or the imidazole ring itself could potentially be oxidized under specific conditions, though such transformations are less common. More relevant is the oxidation of precursor molecules. For example, the synthesis of imidazole-4-carboxylic derivatives can be achieved through an oxidative cyclization of enamines, demonstrating a synthetic strategy where oxidation is a key step in forming the heterocyclic core. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring in this compound possesses a unique electronic profile that dictates its reactivity towards substitution reactions. The N-1 methyl group is an electron-donating group, while the methyl carboxylate group at C-5 is electron-withdrawing.

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity is complex. The N-1 methyl group increases the electron density of the ring, activating it towards electrophiles. Conversely, the C-5 ester group is deactivating. In related benzimidazole systems, the -NH- group acts as a site for electrophilic substitution. nih.govacs.org For the 1-methyl-imidazole ring, the most likely positions for electrophilic attack are C-2 and C-4, which are activated by the N-1 nitrogen and less deactivated by the distant C-5 ester. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing groups or a suitable leaving group is present. A notable example in a related system is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been successfully applied to 5-nitroimidazole scaffolds. researchgate.net This type of reaction allows for the introduction of substituents at positions activated by the nitro group. While the methyl carboxylate group is less activating than a nitro group, this demonstrates the possibility of nucleophilic attack on the imidazole ring under the right conditions.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound is crucial to avoid the formation of its isomers, such as Methyl 1-methyl-1H-imidazole-4-carboxylate or methylation at the N-3 position. Control over the placement of the N-methyl and C-5-carboxylate groups is a key synthetic challenge.

One common strategy begins with a pre-formed imidazole ring bearing the carboxylate at the desired C-5 position, such as Methyl 1H-imidazole-5-carboxylate. nbinno.comtcichemicals.com The subsequent N-methylation must then be controlled. In an unsubstituted imidazole, the two nitrogen atoms are tautomeric. However, the presence of the C-5 carboxylate group influences the electronic properties and acidity of the N-H protons, potentially directing the alkylation to the N-1 position. The reaction of 4-methyl-5-imidazole carbaldehyde with methyl iodide preferentially yields the 1,4-dimethyl-imidazole-5-carbaldehyde, indicating that N-1 alkylation is favored. dergipark.org.tr

Alternative strategies involve constructing the ring with the substituents already in place. For example, multicomponent reactions can offer high regioselectivity. Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has been used to prepare diversely functionalized imidazole-4-carboxylates, showcasing a method where regiochemistry is controlled by the nature of the starting materials. nih.gov Although this produces a different isomer, the principle of using cyclization reactions to lock in regiochemistry is broadly applicable. The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates via cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides is another example where the substitution pattern is precisely controlled by the synthetic route. nih.gov

Green Chemistry Principles in the Synthesis of Imidazole Carboxylates

The application of green chemistry principles to the synthesis of imidazole derivatives, including carboxylates, aims to reduce environmental impact by using safer reagents, minimizing waste, and employing energy-efficient methods.

Several green approaches have been reported for imidazole synthesis:

Solvent-Free Reactions: Many synthetic methods for imidazoles suffer from the use of an excess of organic solvents. asianpubs.org Performing reactions under solvent-free conditions is a key green chemistry principle. One-pot syntheses of 1,2,4-trisubstituted 1H-imidazoles have been achieved by heating a mixture of reagents under solvent-free conditions, offering advantages like high yields and easy setup. organic-chemistry.orgasianpubs.org

Microwave Irradiation: Microwave-assisted synthesis is an energy-efficient alternative to conventional heating. It often leads to dramatically reduced reaction times, improved yields, and cleaner reactions. nih.gov The synthesis of functionalized imidazole-4-carboxylates has been successfully achieved using this technique. nih.gov

Greener Reagents: The choice of reagents is critical. For the N-methylation step in the synthesis of this compound, dimethyl carbonate (DMC) can be used as a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.org DMC is less toxic and produces benign byproducts.

Catalysis: The use of efficient and recyclable catalysts can improve the sustainability of a synthesis. For the synthesis of 1-methyl-1H-imidazole-5-carbaldehyde, a supported catalyst (potassium hydroxide (B78521) on activated carbon) was used under solvent-free conditions, providing high selectivity and the potential for industrial application. guidechem.com

The table below summarizes various synthetic conditions for imidazole derivatives, highlighting the application of green chemistry principles.

| Method | Key Features | Green Principles | Reference |

|---|---|---|---|

| Microwave-Assisted Cyclization | Synthesis of imidazole-4-carboxylates | Energy efficiency, reduced reaction time | nih.gov |

| Solvent-Free One-Pot Synthesis | Synthesis of tri- and tetrasubstituted imidazoles | Atom economy, waste reduction | organic-chemistry.orgasianpubs.org |

| Supported Catalysis | Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde | Catalysis, solvent-free, high selectivity | guidechem.com |

| Use of Dimethyl Carbonate (DMC) | N-alkylation of imidazoles | Use of safer reagents | acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons in "Methyl 1-methyl-1H-imidazole-5-carboxylate" provide a detailed map of their electronic environments. The spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the methyl groups.

The proton attached to the C2 carbon of the imidazole ring typically appears as a singlet in the aromatic region. The proton at the C4 position also presents as a singlet. The two methyl groups, one attached to the imidazole nitrogen (N-CH₃) and the other in the ester functionality (O-CH₃), will each exhibit a singlet, but at different chemical shifts due to their distinct electronic surroundings.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 (imidazole ring) | ~7.5-8.0 | Singlet | 1H |

| H4 (imidazole ring) | ~7.0-7.5 | Singlet | 1H |

| N-CH₃ | ~3.8-4.0 | Singlet | 3H |

| O-CH₃ | ~3.7-3.9 | Singlet | 3H |

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal.

The carbonyl carbon of the ester group is characteristically found at the most downfield position. The carbons of the imidazole ring (C2, C4, and C5) resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent groups. The two methyl carbons (N-CH₃ and O-CH₃) appear in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~160-165 |

| C2 (imidazole ring) | ~138-142 |

| C4 (imidazole ring) | ~128-132 |

| C5 (imidazole ring) | ~120-125 |

| O-CH₃ | ~51-53 |

| N-CH₃ | ~33-36 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. nih.gov

For "this compound" (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140. Key fragmentation patterns could involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 109, or the loss of the entire ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands.

A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. The C-N stretching vibrations of the imidazole ring would appear in the 1300-1400 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the imidazole ring would be observed around 2900-3100 cm⁻¹. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp² on ring) | 3000-3100 | Medium |

| C-H (sp³ in methyl) | 2850-2960 | Medium |

| C=O (ester) | 1700-1730 | Strong |

| C=N (imidazole ring) | 1500-1600 | Medium |

| C-O (ester) | 1100-1300 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For "this compound," a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the imidazole ring and provide information about the conformation of the methyl ester substituent relative to the ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing in the solid state. nih.gov

Complementary Analytical Techniques in Compound Characterization

The unambiguous structural elucidation and confirmation of the identity of a chemical compound, such as this compound, necessitates a multi-faceted analytical approach. While individual spectroscopic techniques provide valuable pieces of the structural puzzle, it is the synergistic use of complementary methods that affords a comprehensive and definitive characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis, when used in concert, provide a detailed and cross-validated understanding of the molecular structure, connectivity, and elemental composition of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The N-methyl group protons would likely appear as a sharp singlet, as would the protons of the ester methyl group, though at different chemical shifts due to their distinct electronic environments. The two protons on the imidazole ring are in different chemical environments and would therefore be expected to appear as separate signals, likely singlets or narrow doublets depending on the coupling constants. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. This would include signals for the two methyl carbons (N-CH₃ and O-CH₃), the carbonyl carbon of the ester group, and the three distinct carbon atoms of the imidazole ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, providing further confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly informative.

Molecular Ion Peak : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (C₆H₈N₂O₂), which is 140.0586 g/mol . The high resolution of the measurement allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Carbonyl Stretch : A strong absorption band would be expected in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.

C-N and C=N Stretching : The imidazole ring would give rise to characteristic C-N and C=N stretching vibrations, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-H Stretching : Absorption bands corresponding to C-H stretching vibrations of the methyl groups and the imidazole ring would be observed in the region of 2800-3100 cm⁻¹.

The presence and position of these bands provide strong evidence for the presence of the key functional groups within the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For a pure sample of this compound (C₆H₈N₂O₂), the theoretical elemental composition would be:

Carbon (C): 51.42%

Hydrogen (H): 5.75%

Nitrogen (N): 19.99%

Oxygen (O): 22.83%

Experimental results from elemental analysis that closely match these theoretical values provide strong confirmation of the compound's empirical and molecular formula, complementing the data obtained from mass spectrometry.

Data Tables

Table 1: Expected Spectroscopic Data for this compound

| Analytical Technique | Expected Key Features |

| ¹H NMR | Singlet for N-CH₃ protons; Singlet for O-CH₃ protons; Two distinct signals for imidazole ring protons. |

| ¹³C NMR | Signals for two methyl carbons; Signal for carbonyl carbon; Signals for three distinct imidazole ring carbons. |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z = 140.0586; Characteristic fragmentation patterns (e.g., loss of -OCH₃). |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1700-1750 cm⁻¹); C-N and C=N stretches; C-H stretches. |

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 51.42% |

| Hydrogen | H | 5.75% |

| Nitrogen | N | 19.99% |

| Oxygen | O | 22.83% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

These studies typically employ DFT to optimize the molecular structure and calculate a variety of electronic properties. nih.gov For instance, in the study of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, DFT calculations were used to refine the molecular structure, which was found to be in close agreement with conformations observed in X-ray crystallography. nih.gov

Investigations into related benzimidazole (B57391) derivatives have utilized DFT to compute frontier molecular orbitals (HOMO and LUMO), global reactivity parameters, and natural bond orbitals (NBOs). nih.gov These calculations are crucial for understanding the reactivity and stability of the molecule. The energy gap between the HOMO and LUMO, for example, is a key indicator of chemical reactivity. nih.gov For a series of benzimidazole carboxylates, these energy gaps were calculated to be in the range of 6.0 to 7.2 eV, depending on the substituents. nih.gov

The following table illustrates the types of parameters typically calculated in DFT studies of related imidazole (B134444) derivatives.

| Parameter | Description | Relevance |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into the 3D structure and conformation. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and electronic stability of the molecule. |

| Global Reactivity Descriptors | Parameters such as hardness, softness, and electronegativity derived from HOMO and LUMO energies. | Quantifies the molecule's reactivity and potential for interaction. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and bonding interactions within the molecule. | Elucidates intramolecular interactions and stability. |

| Simulated Spectroscopic Data | Theoretical prediction of IR, 1H NMR, and 13C NMR spectra. | Aids in the structural confirmation of synthesized compounds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Two-Dimensional (2D) QSAR Approaches

While specific 2D-QSAR studies on Methyl 1-methyl-1H-imidazole-5-carboxylate were not found, this approach is commonly applied to series of heterocyclic compounds to correlate physicochemical properties (like logP, molar refractivity, and electronic parameters) with biological activities.

Three-Dimensional (3D) QSAR Approaches

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are more advanced methods that consider the three-dimensional properties of molecules. Studies on various imidazole derivatives have successfully employed 3D-QSAR to understand the structural requirements for their biological activities, including antifungal, anticonvulsant, and anti-inflammatory properties. rjptonline.org These models generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields influence the biological activity, providing a guide for the design of new, more potent derivatives. rjptonline.org For a series of imidazole derivatives acting as p38 MAP kinase inhibitors, a CoMFA model was developed to predict their inhibitory activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Docking studies on various imidazole derivatives have been performed to elucidate their binding modes with different biological targets. researchgate.netekb.eg For example, imidazole derivatives have been docked into the active sites of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase to explore their potential as antimicrobial agents. researchgate.netarabjchem.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

MD simulations complement docking studies by assessing the stability of the predicted binding poses and exploring the conformational changes in both the ligand and the protein upon binding. mdpi.comacs.org While no specific MD simulations for this compound were identified, the general methodology is widely applied in drug discovery to refine docking results and to calculate binding free energies. mdpi.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The prediction of ADME properties is a critical step in computational drug discovery to assess the pharmacokinetic profile of a potential drug candidate. In silico tools are frequently used to predict these properties for novel compounds. For imidazole derivatives, computational studies have been conducted to evaluate their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. asianpubs.orgresearchgate.net

A study on a novel quinoxaline derivative bearing 1-methyl-1H-imidazole moieties included in silico predictions of various ADMET properties. asianpubs.org Similarly, research on other benzimidazole carboxylate derivatives has involved ADME evaluation. researchgate.net These predictions are based on a compound's physicochemical properties and established models.

The following table shows typical ADME parameters predicted computationally for related imidazole derivatives.

| ADME Parameter | Predicted Value/Range (for related compounds) | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | < 5 | Indicates a balance between solubility in aqueous and lipid environments. |

| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | Varies | Predicts drug transport properties and cell permeability. |

| Aqueous Solubility (LogS) | Varies | Crucial for absorption and distribution. |

Computational Prediction of Bioactivity

The bioactivity of this compound can be computationally predicted through various methods, including similarity searching, substructure analysis, and machine learning models trained on large datasets of known bioactive compounds.

A notable analogue, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester (also known as [11C]MTO or [11C]Metomidate), has been investigated as a PET imaging agent for adrenocortical tumors. nih.gov This compound is a potent inhibitor of the 11β-hydroxylase enzyme. nih.gov The bioactivity of this closely related molecule suggests that this compound could be explored for similar interactions with steroidogenic enzymes. Computational docking and QSAR studies could be employed to predict its inhibitory potential against 11β-hydroxylase and other related targets. Furthermore, broader computational screening of imidazole derivatives has been performed to identify potential anticancer agents. researchgate.netdntb.gov.ua

Biological Activities and Pharmacological Potential

Antimicrobial Research

The imidazole (B134444) moiety is a core component of many compounds with established antimicrobial properties. nano-ntp.com However, specific studies detailing the antimicrobial effects of Methyl 1-methyl-1H-imidazole-5-carboxylate are limited.

A comprehensive search of scientific literature did not yield specific studies on the antibacterial efficacy or the mechanism of action of this compound against any bacterial strains. While numerous imidazole derivatives have been synthesized and evaluated for their antibacterial properties, research on this specific compound is not apparent in the available literature.

Similarly, there is a lack of specific research data concerning the antifungal efficacy and the corresponding mechanism of action for this compound. The antifungal activity of many imidazole derivatives is well-documented, with a primary mechanism often involving the inhibition of ergosterol (B1671047) biosynthesis. chemijournal.com However, no studies were found that specifically investigate this activity for this compound.

No publicly available data from in vitro susceptibility testing or determinations of Minimum Inhibitory Concentration (MIC) for this compound against any microbial strains were identified. Such studies are fundamental in characterizing the antimicrobial profile of a compound, and their absence indicates a significant gap in the understanding of this molecule's potential in this area.

Anticancer Research

The imidazole scaffold is a key feature in a number of anticancer agents. ajrconline.org Despite this, specific investigations into the anticancer potential of this compound are not described in the accessible scientific literature.

There is no available research detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. While studies on other imidazole derivatives have demonstrated significant activity in this regard, this specific compound has not been the subject of such published investigations.

Consequently, due to the lack of primary research on its cytotoxic effects, there is no information available regarding the mechanisms of action of this compound in cancer biology. Investigations into potential mechanisms such as mitotic arrest, apoptosis induction, cell cycle arrest, or tubulin polymerization inhibition have not been reported for this compound. For other imidazole derivatives, mechanisms like the disruption of microtubule dynamics and induction of apoptosis have been observed. researchgate.netgoogleapis.com

In Vitro and In Vivo Efficacy Assessments in Oncology Models

While specific oncology studies on this compound are not extensively documented, research on structurally related compounds highlights the potential of the imidazole-5-carboxylate scaffold. A notable example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a more complex derivative.

In in vitro studies, MBIC demonstrated significant cytotoxicity against breast cancer cell lines. nih.gov It showed greater toxicity towards the non-aggressive MCF-7 breast cancer cell line (IC50 = 0.73 µM) and the aggressive MDA-MB-231 cell line (IC50 = 20.4 µM) compared to normal fibroblast cells (IC50 = 59.6 µM). nih.gov This selective toxicity underscores its potential as an anticancer agent. nih.gov

In vivo assessments using xenograft mouse models inoculated with MDA-MB-231 cells further substantiated these findings. Administration of MBIC for four weeks resulted in a significant 79.7% reduction in tumor volume compared to the untreated control group, with no severe signs of toxicity observed. nih.govnih.gov

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| MBIC | MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 | nih.gov |

| MBIC | MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 | nih.gov |

| MBIC | L-cells | Normal Fibroblast | 59.6 ± 2.5 | nih.gov |

Synergistic Effects in Combination Therapy

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. The synergistic potential of imidazole derivatives has been explored in this context.

In preclinical studies, the combination of the benzimidazole (B57391) derivative MBIC with the conventional chemotherapeutic drug doxorubicin (B1662922) was evaluated in MDA-MB-231 xenograft models. nih.gov The combination treatment led to a 91.2% reduction in tumor volume, which was significantly greater than the reduction achieved by MBIC alone (79.7%) or doxorubicin alone (85.5%). nih.gov This enhanced effect indicates a synergistic relationship between the two compounds, suggesting that imidazole-based agents could be valuable components of combination cancer therapies. nih.gov

| Treatment Group | Tumor Volume Reduction (%) | Source |

|---|---|---|

| MBIC Alone | 79.7 | nih.gov |

| Doxorubicin Alone | 85.5 | nih.gov |

| MBIC + Doxorubicin | 91.2 | nih.gov |

Antiviral Activity Studies

The imidazole core is a feature of various compounds investigated for antiviral properties. ontosight.ainih.govresearchgate.net The electron-rich nature of the imidazole ring allows it to bind to diverse biological targets, including viral enzymes and proteins. nih.gov

Studies have shown that certain imidazole derivatives exhibit promising activity against a range of viruses. For instance, a series of 1-substituted-5-aryl-1H-imidazole derivatives showed inhibitory activity of over 50% at a 10 µM concentration against an HIV strain. nih.gov Other research has focused on imidazole-coumarin conjugates, which have demonstrated activity against the Hepatitis C virus, with some compounds showing EC50 values in the low micromolar range (5.1–8.4 µM). mdpi.com While direct studies on this compound are limited, the consistent antiviral activity observed in related compounds suggests that this chemical class is a promising area for the development of new antiviral agents. ontosight.ainih.gov

Enzyme Inhibition and Modulation of Biological Pathways

Imidazole derivatives are known to interact with and inhibit a variety of enzymes, thereby modulating key biological pathways. nih.govontosight.ai This inhibitory action is central to their therapeutic potential.

Identification of Specific Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, Hydrolases, Integrase)

Xanthine Oxidase: A significant body of research has focused on imidazole derivatives as inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. nih.govuni.lu A series of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives showed potent xanthine oxidase inhibitory activity, with some compounds exhibiting IC50 values as low as 0.003 µM, comparable to the clinical drug Febuxostat. nih.govuni.lu Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.govuni.lu

Hydrolases: The methyl ester group present in this compound suggests it may be a substrate for hydrolases like carboxylesterases. nih.gov These enzymes are involved in the metabolism of many ester-containing drugs.

Integrase: The HIV enzyme integrase has also been a target for imidazole-based inhibitors. Certain 1,5-disubstituted imidazole derivatives have shown promise in inhibiting the protein-protein interaction between HIV-1 integrase and LEDGF/p75, a crucial step for viral replication. nih.gov

Impact on Metabolic Pathways and Cellular Processes

The imidazole scaffold can significantly influence cellular processes by targeting key proteins and pathways.

Cell Cycle and Mitosis: The benzimidazole derivative MBIC has been identified as a microtubule targeting agent. nih.govnih.gov It induces cell death by causing mitotic arrest, a mechanism that preferentially affects rapidly dividing cancer cells. nih.gov In breast cancer cells, MBIC treatment was shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating interference with mitotic progression. nih.gov

Apoptosis: Imidazole derivatives can trigger programmed cell death, or apoptosis. In myeloid leukemia cell lines, novel imidazole compounds were found to reduce cell proliferation by inducing apoptosis. nih.govresearchgate.net The derivative MBIC was also shown to initiate mitochondrial-caspase-dependent apoptosis in breast cancer cells. nih.gov

Metabolic Pathways: The imidazole ring is a core component of histidine, an amino acid involved in numerous metabolic pathways. wikipedia.org Compounds containing this ring can influence these pathways. For example, studies on histidine metabolism show its conversion to histamine (B1213489) and subsequently to products like 1-methyl-4-imidazoleacetic acid, highlighting the role of methylation in imidazole metabolism. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

The ability of a molecule to bind to a biological receptor is fundamental to its pharmacological effect. The imidazole ring, with its capacity for hydrogen bonding, metal coordination, and various other non-covalent interactions, is a versatile scaffold for designing ligands that bind to specific biological receptors. nih.govresearchgate.net

While specific receptor binding studies for this compound are not widely reported, related compounds have been studied extensively. For example, [11C]-labeled Metomidate, which contains a 1-phenylethyl-1H-imidazole-5-carboxylic acid methyl ester structure, is a potent inhibitor of the 11β-hydroxylase enzyme and is used as a PET tracer to image adrenocortical tissue, demonstrating high-affinity binding to its enzyme target. nih.gov Imidazole-based structures are also key components of drugs targeting G-protein coupled receptors, such as the angiotensin II receptor antagonist Losartan. nih.govwikipedia.org The design of imidazole derivatives as ligands for the Estrogen Receptor α (ERα) in breast cancer treatment further illustrates the importance of this scaffold in achieving specific ligand-receptor interactions. ijcrt.org

Angiotensin II Receptor Antagonism

Derivatives of imidazole-5-carboxylic acid have been identified as potent antagonists of the Angiotensin II (AII) receptor, which is a key target in the management of hypertension. nih.govacs.org Angiotensin II receptor blockers (ARBs) selectively inhibit the action of AII at the AT₁ receptor subtype, leading to a reduction in blood pressure. wikipedia.org

Research into a series of 4-arylimidazole-5-carboxylates led to the development of highly potent antagonists of the rabbit aorta AT₁ receptor. nih.gov For instance, the compound 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid demonstrated significant potential, highlighting the importance of the imidazole-5-carboxylate core in designing AII antagonists. nih.gov

Table 1: Angiotensin II Receptor Antagonism of an Imidazole-5-Carboxylic Acid Derivative

| Compound Name | Receptor Target | Potency (IC₅₀) | In Vivo Activity (Rat Model) |

|---|

Other Pharmacological Activities

The imidazole scaffold is a versatile platform for developing drugs with a variety of pharmacological effects. nih.gov

Anti-inflammatory Properties

Various derivatives of imidazole have been synthesized and evaluated for their anti-inflammatory effects. researchgate.netneliti.comsciencescholar.us Studies on 1-methyl-5-(4-X-benzoyl)imidazole-2-acetates showed that these compounds possess anti-inflammatory activity. researchgate.net The 4-chlorobenzoyl derivative, in particular, was found to be approximately 1.5 times more active than aspirin (B1665792) in a carrageenan-induced rat paw edema model. researchgate.net

Similarly, novel series of imidazole-5(4H)-one analogs have been synthesized and tested, with some compounds displaying potent anti-inflammatory activity, in some cases slightly higher than the reference drug diclofenac. neliti.comsciencescholar.us These studies often involve evaluating the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. neliti.com

Analgesic and Anticonvulsant Activities

The therapeutic potential of imidazole-containing compounds extends to the central nervous system, with research indicating possible analgesic and anticonvulsant properties. nih.gov A study on 1-(naphthylalkyl)-1H-imidazole derivatives demonstrated potent anticonvulsant activity. nih.gov The presence of a small oxygen-containing functional group in the alkyl bridge was generally associated with a high therapeutic index, separating anticonvulsant effects from sedative properties. nih.gov

Furthermore, hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, a structure known to be important for blood-brain barrier penetration in some anticonvulsants, have shown promise in animal models of epilepsy and pain. mdpi.com Certain derivatives exhibited significant antinociceptive activity in both the hot plate and writhing tests, with one compound showing an analgesic effect comparable to aspirin in the writhing test. mdpi.com

Antioxidant Activity

Imidazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. centralasianstudies.org The imidazole ring is electron-rich and can chelate metals and scavenge free radicals, which may be the basis for its antioxidant properties. centralasianstudies.org

The antioxidant capacity of newly synthesized imidazole derivatives has been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. centralasianstudies.org In this test, antioxidant molecules donate a hydrogen atom or electron to neutralize the DPPH free radical, resulting in a color change that can be measured. centralasianstudies.org Studies on various imidazole compounds have demonstrated significant radical scavenging properties, suggesting their potential as potent antioxidants for medicinal applications. centralasianstudies.orgbohrium.commdpi.com

Table 2: Antioxidant Activity of Imidazole Derivatives

| Assay | Principle | Finding |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate an electron or hydrogen to neutralize the DPPH radical. | Imidazole derivatives have demonstrated significant radical scavenging properties, indicating potent antioxidant activity. centralasianstudies.org |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Thiazolyl-polyphenolic compounds showed significant antioxidant capacity. mdpi.com |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and imidazole-containing compounds have emerged as a promising area of research. mdpi.comdntb.gov.ua While direct studies on this compound are not prominent, related structures have been evaluated. For example, derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been synthesized and tested for antituberculotic activity. nih.gov

More broadly, the hybridization of scaffolds, such as combining quinoline, urea, and benzothiazole (B30560) (which can be considered a bicyclic imidazole analog), has led to compounds with significant anti-TB activity against the H37Rv strain. mdpi.com This highlights the value of the core heterocyclic structures in developing new antimycobacterial agents. mdpi.com

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Elucidation of Structure-Activity Relationships

Systematic studies on imidazole (B134444) derivatives have established clear relationships between their structure and biological function. The imidazole nucleus is a critical pharmacophore in modern drug discovery, with its derivatives showing a wide array of bioactivities. researchgate.net Investigations into N-alkylation of imidazole compounds have shown that these modifications can significantly alter pharmacological actions and pharmacokinetics. mdpi.com

The structure-activity relationship (SAR) for imidazole-based compounds is often explored by modifying substituents at various positions on the imidazole ring. For instance, in the development of anti-prostate cancer agents based on a related 1-methyl-1H-pyrazole-5-carboxamide core, structural modifications were performed to enhance inhibitory activities against the Androgen Receptor (AR). nih.gov Similarly, studies on imidazole–coumarin (B35378) conjugates revealed that substituents such as fluorine, chlorine, bromine, and methoxy (B1213986) groups on the coumarin moiety, connected to the imidazole ring, directly impact anti-viral efficacy. mdpi.com The antibacterial effects of 1-alkyl imidazole derivatives have been shown to increase as the length of the alkyl chain increases up to nine carbons. mdpi.com These systematic explorations are crucial for identifying the key molecular features responsible for a desired biological effect.

Table 1: Impact of Structural Modifications on Biological Activity of Imidazole Analogues

| Modification Site | Type of Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| N-1 Position | Alkylation (e.g., methyl group) | Alters pharmacological actions and pharmacokinetics | mdpi.com |

| C-2 and C-4 Positions | Methyl and nitro group substitution | Increased antibacterial activity | mdpi.com |

| C-5 Position | Addition of carbohydrazide (B1668358) motif | Improved properties as HIV-1 Integrase inhibitors | nih.gov |

| Various | Conjugation with coumarin moiety | Anti-Hepatitis C Virus activity | mdpi.com |

Influence of Substituent Effects on Biological Potency and Selectivity

The nature of substituents on the imidazole ring plays a pivotal role in determining the biological potency and selectivity of its derivatives. The addition of specific functional groups can enhance interactions with biological targets, improve absorption and distribution, or alter metabolic stability. For example, the substitution of methyl and nitro groups at the 2- and 4-positions of the imidazole ring, respectively, has been found to increase antibacterial activity. mdpi.com

In the context of anticancer agents, novel imidazole derivatives were evaluated for their antiproliferative efficacy against various cancer cell lines. nih.gov The results indicated that derivatives featuring specific substitutions, such as a 4-chlorophenyl group (compound 5b) or a 4-methoxyphenyl (B3050149) group (compound 5g), exhibited the greatest antiproliferative activity and were potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov This highlights how subtle changes in electronic and steric properties of substituents can lead to significant differences in biological potency. Computational studies using density functional theory (DFT) have further explored the influence of a wide spectrum of substituents (including -NH2, -COOH, -Cl, -F, -CN, -OH, -NO2) on the electronic properties and reactivity of the imidazole ring, providing a theoretical basis for their observed biological effects. researchgate.netdntb.gov.ua

Table 2: Influence of Substituents on EGFR Kinase Inhibition

| Compound | Key Substituent | IC50 EGFRWT (nM) | IC50 EGFRT790M (nM) | Reference |

|---|---|---|---|---|

| 5b | 4-chlorophenyl | 30.1 | 12.8 | nih.gov |

| 5g | 4-methoxyphenyl | - | - | nih.gov |

| Osimertinib | (Reference Drug) | 54.3 | 19.1 | nih.gov |

| Gefitinib | (Reference Drug) | 9.1 | 356.8 | nih.gov |

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues of Methyl 1-methyl-1H-imidazole-5-carboxylate leverages an understanding of SAR and molecular interactions to create compounds with improved therapeutic profiles. This process often begins with a lead compound and employs computational tools like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to predict the activity of virtual compounds before their synthesis. mdpi.com

For example, a series of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides were designed as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75. nih.gov The design hypothesized that adding a carboxylic acid or carbohydrazide functionality to the core scaffold would improve its properties. The synthesis involved a key cycloaddition reaction to construct the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates, which were then converted to the final target compounds. nih.gov In another study, novel imidazole derivatives were designed as potent EGFR inhibitors, synthesized efficiently via a one-pot, four-component reaction under microwave irradiation, a method that aligns with green chemistry principles. nih.gov These approaches demonstrate how a deep understanding of the target and ligand chemistry enables the focused development of new therapeutic agents. mdpi.com

Molecular Target Identification and Validation through Mechanistic Studies

Identifying the specific molecular target of a compound is fundamental to understanding its mechanism of action. For analogues of this compound, a variety of molecular targets have been identified and validated through rigorous mechanistic studies. These studies often involve a combination of biochemical assays, cellular assays, and computational modeling.

Molecular docking studies have been instrumental in this process, predicting how designed compounds bind to the active sites of target proteins. mdpi.comdntb.gov.ua For instance, novel imidazole derivatives were docked into the active sites of HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate animotransferase to predict their binding modes and affinities. mdpi.com In the development of EGFR inhibitors, molecular docking and dynamics simulations were used to confirm the stable binding of the most active compounds within the EGFR active site, which aligned with the experimental findings from enzymatic assays. nih.gov Similarly, for novel inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), the design was inspired by the co-crystal structure of a known inhibitor bound to the PRMT5 protein, and the resulting compounds were validated through enzymatic activity assays. mdpi.com

Table 3: Validated Molecular Targets for Imidazole-Based Compounds

| Compound Class | Molecular Target | Validation Method(s) | Reference |

|---|---|---|---|

| Novel Imidazole Analogues | HIV-1-reverse transcriptase | Molecular Docking | mdpi.com |

| Novel Imidazole Analogues | Glucosamine-fructose-6-phosphate animotransferase | Molecular Docking | mdpi.com |

| 1,5-diaryl-1H-imidazole derivatives | HIV-1 Integrase-LEDGF/p75 interaction | AlphaScreen™ Inhibition Assay | nih.gov |

| Imidazole derivatives 5b and 5g | EGFRWT and EGFRT790M Kinases | Enzymatic Inhibition Assay, Molecular Docking | nih.gov |

Correlation of Structural Features with Specific Biological Responses

The culmination of SAR and mechanistic studies is the ability to correlate specific structural features with observable biological responses. For the imidazole scaffold, several key correlations have been established.

The imidazole ring itself is a crucial feature, often acting as a bioisostere for other rings or participating in hydrogen bonding and proton transfer, as seen in the catalytic function of the amino acid histidine. chemijournal.comwikipedia.org The substitution pattern around this core dictates the ultimate biological effect. For instance, the presence of two aryl groups at the 1- and 5-positions of the imidazole ring is a key structural motif for inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov The nature and substitution pattern on these aryl rings further fine-tune the inhibitory potency.

Similarly, for EGFR inhibitors, the specific substitution on a phenyl group attached to the imidazole core was directly correlated with high antiproliferative activity and potent kinase inhibition. nih.gov The carboxylate group at the C5 position (or a related functional group like a carboxylic acid or carbohydrazide) is another critical feature, often serving as a key interaction point with the target protein, for example, by forming salt bridges or hydrogen bonds. The methylation at the N-1 position, as in the parent compound, influences the electronic properties and steric profile of the molecule, affecting its binding affinity and pharmacokinetic properties. mdpi.com These correlations provide a predictive framework for the future design of imidazole-based therapeutic agents.

Applications in Materials Science and Catalysis

Utilization in the Development of Novel Polymers and Coatings

While direct polymerization of Methyl 1-methyl-1H-imidazole-5-carboxylate is not extensively documented in dedicated studies, its structural components are integral to the synthesis of specialized polymers. The corresponding carboxylic acid, 1-methyl-1H-imidazole-5-carboxylic acid, serves as a valuable monomer for creating high-performance polyamides.

A notable application is in the synthesis of Pyrrole-Imidazole (Py-Im) polyamides. sci-hub.seacs.org These are sequence-specific, DNA-binding polymers designed to recognize and bind to the minor groove of DNA. The synthesis involves the sequential coupling of N-methylpyrrole and N-methylimidazole carboxylic acid monomers. sci-hub.se This places the imidazole (B134444) ring within the polymer backbone, where it is crucial for the molecule's binding and recognition capabilities. The general methodology for the manual solid-phase synthesis of these polyamides involves a four-step cycle: Boc-deprotection, resin wash, coupling of activated carboxylic acid units, and another resin wash. sci-hub.se

Furthermore, the broader family of imidazole-based monomers is widely used to create functional polymers with tailored properties. nih.gov Monomers such as vinylimidazole and allyloxymethyl-methylimidazole are copolymerized with commodity monomers like methyl methacrylate (B99206) to enhance the thermal stability and functionality of the resulting materials. specificpolymers.commdpi.comresearchgate.net For instance, copolymers containing imidazole have been shown to possess higher thermal stability than neat polymethylmethacrylate (PMMA). researchgate.net

In the realm of coatings and thermosetting resins, closely related imidazole derivatives have found use as curing agents and adhesives. For example, 1-methyl-1H-imidazole-5-carboxaldehyde is utilized as a resin curing agent in the casting, bonding, and fiberglass industries. guidechem.com This suggests a potential role for this compound in similar applications, where the imidazole ring can catalyze curing reactions in epoxy or other resin systems.

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The imidazole and carboxylate functional groups are quintessential building blocks in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net this compound, or its hydrolyzed carboxylic acid form, can act as a bifunctional organic linker, bridging metal ions to form one-, two-, or three-dimensional networks. mdpi.commdpi.com The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can both coordinate to metal centers, offering versatile coordination modes. mdpi.combohrium.com

The selection of metal ions and auxiliary ligands in conjunction with imidazole-carboxylate linkers allows for the synthesis of coordination polymers with diverse and appealing structures. mdpi.com These structures can range from simple chains to complex 3D frameworks with potential applications in luminescence, gas adsorption, and catalysis. mdpi.com

A key research area involves the post-synthetic modification of existing MOFs with imidazole-containing molecules. In one study, 1-methylimidazole (B24206) was grafted onto the coordinatively unsaturated metal sites of the MOF MIL-101(Cr). This modification created a "super-trap" for CO2, significantly enhancing the material's carbon dioxide capture capabilities by positioning the imidazole groups in close proximity to the catalytic metal sites.

| Compound Formula | Metal Ion(s) | Ligands | Dimensionality | Key Property/Application | Reference |

|---|---|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)2]·H2O}n | Zn(II) | 1,4-bmimb, Phenylacetic acid | 3D Supramolecular via 1D Chains | Luminescence | mdpi.com |

| [Cu(1,4-bmimb)0.5(2,6-PyDC)]n | Cu(II) | 1,4-bmimb, Pyridine-2,6-dicarboxylic acid | 3D Supramolecular via 1D Chains | UV-Vis Absorption | mdpi.com |

| [Cd3(H2L)3(Pza)2(H2O)2]n | Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene, 3,5-pyrazoledicarboxylic acid | 3D Supramolecular via 2D Layers | Photoluminescence | mdpi.com |

Catalytic Applications in Organic Synthesis

The imidazole moiety is a cornerstone of many catalytic systems, both biological and synthetic. Derivatives of this compound are valuable in several catalytic contexts.

One of the most significant applications is the use of imidazole derivatives as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful organocatalysts and ligands for transition metals. Imidazolium (B1220033) salts, which can be synthesized from molecules like this compound, are deprotonated to form the corresponding NHC. These NHC-metal complexes are active in a wide array of chemical transformations.

The catalytic activity of imidazole can also be exploited directly. Research has shown that gold nanoparticles functionalized with dipeptides containing both imidazole (from histidine) and carboxylate (from phenylalanine) groups exhibit esterase-like activity. acs.org In these systems, the carboxylate group acts as a general base to activate a water molecule, while a protonated imidazole ring acts as a general acid, demonstrating a cooperative catalytic mechanism. acs.org

Furthermore, MOFs functionalized with 1-methylimidazole have been demonstrated to be highly active catalysts for CO2 utilization. The MIL-101(Cr)-MeIm framework efficiently catalyzes the reaction between CO2 and epoxides to form cyclic carbonates, which are valuable chemical intermediates. The proximity of the imidazole group to the metal active site is crucial for this enhanced catalytic activity.

Advanced Material Development

The integration of this compound and its derivatives into larger structures leads to the development of advanced materials with specialized functions.

Gas Adsorption and Separation: As mentioned, MOFs functionalized with 1-methylimidazole show enhanced CO2 adsorption. The strategic placement of the imidazole group within the MOF's pores creates an environment that is highly selective for CO2 over other gases, which is critical for carbon capture technologies.

Luminescent Materials: Many coordination polymers built with imidazole-carboxylate linkers exhibit strong photoluminescence. mdpi.commdpi.com These materials have potential applications in chemical sensors, photochemistry, and as emitting layers in organic light-emitting diodes (OLEDs). The emission properties can often be tuned by changing the metal ion or modifying the organic linker.

Controlled Release Systems: The porous nature of MOFs allows them to be used as carriers for functional molecules. Zeolitic imidazolate frameworks (ZIFs) have been employed as nanocarriers for the controlled delivery of corrosion inhibitors, such as 2-mercapto-1-methyl imidazole. This approach protects metal surfaces by releasing the inhibitor in a sustained manner.

| Material Type | Imidazole Derivative | Function | Application | Reference |

|---|---|---|---|---|

| Functionalized MOF (MIL-101(Cr)-MeIm) | 1-Methylimidazole | Enhanced CO2 binding and catalysis | Carbon capture and utilization | |

| Coordination Polymer | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Luminescence | Sensors, Optoelectronics | mdpi.com |

| Pyrrole-Imidazole Polyamide | 1-Methyl-1H-imidazole-5-carboxylic acid | Sequence-specific DNA binding | Biotechnology, Therapeutics | sci-hub.se |

| Functionalized Nanoparticles | Histidine (contains imidazole) | Esterase-like catalysis | Biomimetic catalysis | acs.org |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Imidazole (B134444) Carboxylates

The development of efficient and versatile synthetic routes is paramount for the exploration of imidazole carboxylates. While classical methods like the Debus and Radiszewski syntheses exist, contemporary research is focused on creating milder, more efficient, and regioselective protocols. irjmets.comrsc.org

Future efforts will likely concentrate on several key areas:

Catalytic Systems: The use of novel catalysts, including metal nanoparticles and task-specific ionic liquids, is being explored to improve reaction yields and reduce harsh conditions. researchgate.net Copper-catalyzed reactions, for instance, have shown promise in forming the imidazole ring by constructing three of its core bonds in a single step. rsc.org

Cycloaddition Reactions: Base-catalyzed [3+2] cycloaddition protocols are emerging as a functional group-tolerant method for creating substituted imidazoles, offering a flexible approach to generating diverse molecular architectures. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying this technology to imidazole synthesis could lead to more efficient and reproducible production of key intermediates like Methyl 1-methyl-1H-imidazole-5-carboxylate.

One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable for their efficiency and reduction of intermediate isolation steps. nih.gov Developing such methods for substituted imidazole carboxylates would significantly streamline the drug discovery process.

| Synthetic Approach | Description | Potential Advantages |

| Green Chemistry Methods | Utilization of microwave irradiation, ultrasound, and ball milling to drive reactions. researchgate.netdoaj.org | Reduced reaction times, increased yields, lower energy consumption, and use of eco-friendly solvents. researchgate.netbohrium.com |

| Novel Catalysis | Employment of advanced catalysts like magnetic nanoparticles or task-specific ionic liquids. researchgate.net | High efficiency, milder reaction conditions, and potential for catalyst recycling. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the imidazole core. nih.gov | High atom economy, procedural simplicity, and rapid generation of molecular diversity. |

| Solid-Phase Synthesis | Immobilizing reactants on a polymer support to simplify purification and allow for automation. researchgate.net | Ease of product isolation, suitability for creating compound libraries. |

Advanced Screening Platforms for Diverse Biological Activities

The imidazole scaffold is known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govlongdom.org To fully harness the potential of new derivatives of this compound, advanced and high-throughput screening platforms are essential.

Future screening strategies will increasingly involve:

High-Throughput Screening (HTS): Automated HTS allows for the rapid testing of thousands of compounds against specific biological targets. For imidazole derivatives, this can quickly identify lead compounds for various diseases.

In Silico and Virtual Screening: Computational methods are used to predict the biological activity of compounds before they are synthesized. frontiersin.org This approach saves significant time and resources by prioritizing molecules with the highest likelihood of success. Docking studies, for example, can predict how a molecule will bind to a specific protein target. mdpi.com

Specialized Assays: The development of specific assays is crucial for evaluating targeted activities. For instance, fluorescence polarization assays can be used to screen for kinase inhibitors, a common target for imidazole-based drugs. researchgate.net

Development of Multi-Targeted Agents Based on the Imidazole Scaffold

The complexity of many diseases, such as cancer, often involves multiple biological pathways. This has led to a growing interest in developing multi-targeted agents that can modulate several targets simultaneously, potentially offering greater efficacy and a lower risk of drug resistance. mdpi.com The imidazole ring, with its versatile binding capabilities, is an ideal scaffold for designing such agents. nih.govnih.gov

The structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors through hydrogen bonds, coordination, and other forces. nih.gov This adaptability makes it a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com Future research will focus on designing imidazole carboxylate derivatives that can simultaneously inhibit multiple targets. For example, in cancer therapy, a single imidazole-based compound could be engineered to inhibit different protein kinases or target both kinases and other crucial proteins like histone deacetylases (HDACs). mdpi.com This polypharmacology strategy is recognized as a promising approach for treating complex diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comspringernature.com These technologies are particularly valuable for exploring the vast chemical space of imidazole derivatives.

Key applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new imidazole compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to bind to specific biological targets. This can lead to the discovery of novel imidazole-based drugs with improved efficacy.

Virtual Screening: AI can significantly enhance high-throughput virtual screening by analyzing massive compound libraries to identify potential hits far more quickly and accurately than traditional methods. nih.gov Studies on imidazole derivatives have already employed 3D-QSAR (Quantitative Structure-Activity Relationship) models, a machine learning process, to predict anticancer activity. frontiersin.orgnih.gov

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, helping chemists to plan the synthesis of novel imidazole carboxylates more efficiently. springernature.com

Environmental and Sustainability Considerations in Imidazole Chemistry Research

The principles of "green chemistry" are becoming increasingly important in pharmaceutical research and manufacturing to minimize environmental impact. researchgate.net Future research into the synthesis of this compound and its derivatives will need to incorporate these principles.

Key areas of focus include:

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.netbohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.